molecular formula C19H18O7 B107781 Corymbosin CAS No. 18103-41-8

Corymbosin

Cat. No.: B107781
CAS No.: 18103-41-8
M. Wt: 358.3 g/mol
InChI Key: FLCVGMVLNHYJAW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Corymbosin, a bioactive compound found in the Vitex negundo plant , has been identified to interact with CYP1A1, CYP1A2, and CYP1B1 . These are part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of various substances, including drugs and toxins.

Mode of Action

This compound’s mode of action is primarily through its interaction with its targets, CYP1A1, CYP1A2, and CYP1B1 . These interactions can lead to changes in the metabolic activity of these enzymes, potentially influencing the metabolism of various substances within the body.

Biochemical Pathways

It has been suggested that this compound may influence theTryptophan metabolism pathway . This pathway is involved in the synthesis of several important molecules, including serotonin and melatonin, which play key roles in mood regulation and sleep, respectively.

Result of Action

This compound has demonstrated anti-bacterial and anti-cancer properties . It has shown a strong anti-microbial activity against Bacillus subtilis and an efficient inhibition potential against breast cancer, ovarian cancer, and liver cancer cell lines .

Biochemical Analysis

Biochemical Properties

Corymbosin has been observed to interact with various biomolecules in biochemical reactions. For instance, it has been found to interact with enzymes such as CYP1A1, CYP1A2, and CYP1B1 .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been observed to have an efficient inhibition potential against breast cancer, ovarian cancer, and liver cancer cell lines . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level. For example, this compound has been found to interact with enzymes such as CYP1A1, CYP1A2, and CYP1B1 . These interactions may lead to changes in gene expression and enzyme activation or inhibition, which could explain this compound’s observed effects .

Temporal Effects in Laboratory Settings

Given its observed effects on various cell lines , it is likely that this compound’s effects may change over time due to factors such as its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

Given its observed effects on various cell lines , it is likely that the effects of this compound may vary with different dosages

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interactions with enzymes such as CYP1A1, CYP1A2, and CYP1B1 These interactions could affect metabolic flux or metabolite levels

Transport and Distribution

Given its observed interactions with various enzymes , it is likely that this compound may interact with transporters or binding proteins, which could affect its localization or accumulation.

Subcellular Localization

Given its observed interactions with various enzymes , it is possible that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Properties

IUPAC Name

5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-22-11-7-12(20)18-13(21)9-14(26-15(18)8-11)10-5-16(23-2)19(25-4)17(6-10)24-3/h5-9,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCVGMVLNHYJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347298
Record name Corymbosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18103-41-8
Record name Corymbosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018103418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corymbosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is corymbosin and where is it found?

A1: this compound is a trivial name that has been used to describe two distinct natural products: a terpene glucoside originally isolated from Turbina corymbosa [, , ] and a flavone primarily found in Webera corymbosa [, ]. This has led to some confusion in the scientific literature. To avoid ambiguity, it is recommended to use the name "this compound" only for the more prevalent flavone compound, following the principle of priority similar to botanical nomenclature []. This flavone has been identified in at least 15 plant taxa, including Tarenna asiatica, Ballota saxatilis, Lonicera japonica, and Alibertia myrciifolia [, , , , ].

Q2: What are the reported biological activities of this compound (the flavone)?

A2: this compound has demonstrated interesting biological activities, including:

  • Antiviral activity: this compound displays significant antiviral activity against both animal viruses (blue tongue and chikungunya) and plant viruses (papaya ring spot, sesbania mosaic, and common bean mosaic) [].
  • Antioxidant activity: Benzene extracts of Tarenna asiatica containing this compound showed antioxidant potential in DPPH and ABTS radical scavenging assays, nitric oxide scavenging activity, and iron-induced lipid peroxidation assays [].
  • Cytotoxic activity: this compound showed cytotoxic activity against specific cancer cell lines in vitro, although its potency varied depending on the cell line and assay used [].

Q3: What is the chemical structure of this compound (the flavone)?

A3: this compound is a flavone, specifically a 5-hydroxy-7,3',4'-trimethoxyflavone [, ].

Q4: Have there been any studies on the structure-activity relationship (SAR) of this compound?

A4: While specific SAR studies focusing solely on this compound are limited in the provided literature, research on related flavonoids suggests that the position and type of substituents on the flavone backbone significantly influence their biological activities []. For example, in a study evaluating cytotoxicity, apigenin, another flavone, exhibited different potency compared to this compound, indicating that structural variations impact their interactions with biological targets [].

Q5: What analytical techniques are commonly employed to identify and quantify this compound?

A5: Researchers utilize a combination of techniques for the identification and quantification of this compound. These include:

  • Chromatographic methods: Gas chromatography-mass spectrometry (GC-MS) is employed for analyzing essential oils from plants containing this compound []. Liquid chromatography-mass spectrometry (LC-MS) enables both qualitative and quantitative analysis of this compound and other flavonoids in plant extracts [].
  • Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques, are crucial for elucidating the structure of this compound [, ]. Ultraviolet-visible (UV) and infrared (IR) spectroscopy provide additional structural information and aid in compound identification [, ].

Q6: Are there any known glycosylated forms of this compound?

A6: Yes, several glycosylated derivatives of this compound, named corymbosins K1-K4, have been isolated from Knoxia corymbosa []. These compounds are characterized by the attachment of sugar moieties (allopyranose and glucopyranose) to the this compound core structure, with additional modifications like acetylation and acylation with caffeic and ferulic acid.

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